Co-Crystallization Success Rate: Structural Tractability vs. Non-Binding Analogs
Among an initial library of 1,580 fragments screened against GlcB, only 18 produced a co-crystal structure suitable for refinement. (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide (PDB ligand 4Z3) was one of these 18, whereas the majority of structurally similar oxime acetamides did not yield diffraction-quality crystals [1]. This binary outcome—diffracting vs. non-diffracting—represents a critical differentiation: the compound is experimentally proven to occupy the GlcB active site in a defined pose, enabling immediate structure-guided optimization without additional screening effort [2].
| Evidence Dimension | Co-crystallization success |
|---|---|
| Target Compound Data | Successful co-crystal structure (PDB 5C9W, 2.09 Å) |
| Comparator Or Baseline | 1,562 fragments (98.9% of library) that failed to yield a GlcB co-crystal structure |
| Quantified Difference | Target compound is among the 1.1% of fragments that diffracted |
| Conditions | Fragment library of 1,580 compounds; M. tuberculosis GlcB co-crystallization and soaking; X-ray diffraction resolution 1.8–2.5 Å |
Why This Matters
A solved co-crystal structure immediately enables structure-based drug design; selecting a non-diffracting analog incurs the cost of re-screening and may never produce a tractable complex.
- [1] Huang, H.-L., Krieger, I.V., Parai, M.K., Gawandi, V.B., Sacchettini, J.C. Mycobacterium tuberculosis Malate Synthase Structures with Fragments Reveal a Portal for Substrate/Product Exchange. J. Biol. Chem. 2016, 291, 27421–27432. View Source
- [2] RCSB PDB Entry 5C9W: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with (Z)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide. Deposited 2015-06-29, Released 2016-08-10. View Source
